Penicillamine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNCNSJFMMFHPL-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037069 | |
| Record name | D-Penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM. | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
771431-20-0, 52-67-5 | |
| Record name | D-Valine, 3-mercapto-, labeled with deuterium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771431-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Penicillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillamine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Penicillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penicillamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNN1DV99GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
202-206 °C | |
| Record name | Penicillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00859 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (D)-PENICILLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Cellular Mechanisms of Penicillamine Action
Chelation Dynamics and Metal Ion Interactions
The principal mechanism underpinning the clinical utility of penicillamine is its function as a chelating agent. It forms stable, soluble complexes with various metal ions, thereby facilitating their removal from the body.
In Wilson's disease, a genetic disorder characterized by excessive copper accumulation, this compound plays a crucial role in mitigating copper toxicity. mdpi.com Its action is multifaceted, involving direct binding to copper and subsequent promotion of its excretion.
In vitro studies have elucidated the stoichiometry of the this compound-copper complex. These investigations indicate that two molecules of this compound bind to one atom of copper, forming a stable chelate. drugbank.com Under physiological conditions, a major species formed is a mixed-valence cluster with the stoichiometry [Cu(I)8Cu(II)6(Pen)12Cl]5-. nih.gov
| Molecule | Binding Ratio (this compound:Copper) | Resulting Complex |
|---|---|---|
| This compound | 2:1 | This compound-Copper Chelate |
| This compound (Physiological Conditions) | 12:14 (this compound:Copper) | [Cu(I)8Cu(II)6(Pen)12Cl]5- |
This compound significantly enhances the urinary excretion of copper. wikipedia.org By forming a soluble complex with copper, it facilitates its filtration by the kidneys and subsequent elimination in the urine. drugbank.compatsnap.com In untreated patients with Wilson's disease, 24-hour urinary copper excretion is typically elevated, often exceeding 100 µ g/24h . mdpi.combiomedpharmajournal.org Following treatment with this compound, this excretion is markedly increased as the chelated copper is removed from the body. nih.gov Adequately treated patients will typically have less than 10 µg of free copper per dL of serum. hres.ca A 24-hour urinary copper excretion of over 2 mg in the initial phase of therapy is considered a good response. nih.gov
| Patient Status | Typical 24-Hour Urinary Copper Excretion |
|---|---|
| Normal | <50 µg/24h nih.gov |
| Untreated Wilson's Disease | >100 µg/24h mdpi.com |
| Wilson's Disease (Initial this compound Treatment) | >2 mg/24h nih.gov |
| Wilson's Disease (After this compound Challenge) | >1600 µg/24h mdpi.com |
Beyond simply removing excess copper, this compound also mitigates its cellular toxicity. It is suggested that this compound combines with copper to form non-toxic compounds within the cells. nih.gov Furthermore, this compound has been shown to induce the synthesis of metallothionein (B12644479), a cysteine-rich, metal-binding protein. nih.govamegroups.org Metallothionein sequesters excess copper, rendering it non-toxic to the cell. nih.gov Studies in mice have demonstrated that a single dose of D-penicillamine can lead to a significant increase in metallothionein mRNA levels in various tissues, with the liver showing a 14.5-fold increase and the kidneys a 9.2-fold increase. nih.gov This induction of metallothionein appears to be dependent on the presence of intracellular copper, as this compound is thought to remove copper from an intermediary ligand, making it available to trigger metallothionein gene expression. nih.gov
| Tissue | Fold Increase in Metallothionein mRNA |
|---|---|
| Liver | 14.5 |
| Kidneys | 9.2 |
| Lungs | 10.0 |
This compound's chelating ability extends to other heavy metals, although its efficacy varies. It has been used in the treatment of lead and mercury poisoning. nih.govmdpi.comresearchgate.net In cases of lead poisoning, this compound administration leads to a marked and immediate increase in urinary lead excretion. consensus.app However, for mercury, the effect on urinary excretion is not as pronounced. consensus.app While this compound can also chelate iron, long-term treatment has been associated with hepatic iron accumulation in Wilson's disease patients. mdpi.comresearchgate.net
The action of this compound involves competition with endogenous metal-binding molecules and disruption of metal-protein linkages. Research suggests that this compound can mobilize copper from some intermediary ligands within the cell, which then becomes available for chelation or for inducing metallothionein synthesis. nih.gov However, studies have also shown that this compound is unable to mobilize copper that is tightly bound to albumin in the blood plasma. nih.gov This indicates that the primary site of this compound's copper-depleting action is likely within the tissues rather than the bloodstream. nih.gov In the context of other biological molecules, this compound can interact with zinc, and co-administration may lead to competition for chelation. drugs.com
Copper Chelation in Wilson's Disease Pathophysiology
Immunomodulatory Mechanisms in Autoimmune Diseases
This compound exerts a range of effects on the immune system, contributing to its therapeutic action in certain autoimmune diseases. Its mechanisms are complex, involving the modulation of various immune cells and signaling molecules.
Modulation of T-lymphocyte Activity
This compound has been shown to directly influence the function of T-lymphocytes, which play a central role in cell-mediated immunity and the pathogenesis of autoimmune disorders. drugbank.com The compound appears to depress T-cell activity without significantly affecting B-cell activity. drugbank.com
In vitro studies have demonstrated that this compound can depress T-cell activity. drugbank.com This effect is particularly pronounced when this compound is combined with copper salts. One study examined the effect of D-penicillamine and copper sulfate (B86663) (CuSO₄) on the ability of human peripheral blood mononuclear cells (PBM) to generate immunoglobulin-secreting cells in response to T-cell-dependent polyclonal B-cell activators. nih.govnih.gov While preincubation with either this compound (100 μg/ml) or CuSO₄ (2 μg/ml) alone did not significantly alter responsiveness, a mixture of the two almost completely abolished the response. nih.govnih.gov
Further experiments separating T- and B-cell populations revealed that the inhibitory effect of the this compound-CuSO₄ mixture was directed at helper T-cell function, with little impact on the capacity of B-cells to generate immunoglobulin-secreting cells. nih.govnih.gov The researchers concluded that this inhibition of helper T-cell activity could partly explain the therapeutic efficacy of this compound in conditions like rheumatoid arthritis. nih.govnih.gov The inhibition was not due to cell death or augmented suppressor cell function. nih.govnih.gov
Table 1: Effect of this compound and Copper Sulfate on T-Cell Dependent B-Cell Activation
| Preincubation Agent | Concentration | Outcome on Immunoglobulin Secretion |
|---|---|---|
| D-Penicillamine | 100 μg/ml | No significant alteration nih.govnih.gov |
| Copper Sulfate (CuSO₄) | 2 μg/ml | No significant alteration nih.govnih.gov |
This compound has been shown to inhibit the proliferation of human lymphocytes induced by mitogens. Research indicates that D-penicillamine alone causes a modest degree of inhibition of DNA synthesis in lymphocytes triggered by mitogens. nih.gov However, this inhibitory effect is significantly amplified by the presence of copper salts. nih.gov
The synergistic inhibition is specific to copper, as other metal salts like iron, zinc, or gold did not augment the inhibition caused by D-penicillamine alone. nih.gov Studies involving the preincubation of peripheral blood mononuclear cells with D-penicillamine and CuSO₄ demonstrated a diminished mitogen responsiveness in subsequent cultures, even after the inhibitors were removed. nih.gov This effect was found to be a direct impact on the T-lymphocytes' ability to respond to mitogens, rather than an alteration of the accessory function of monocytes. nih.gov
Macrophage Function Inhibition and Activation
The effect of this compound on macrophages, key cells in initiating and regulating immune responses, appears to be complex, involving both inhibition and activation depending on the context. This compound has been reported to inhibit macrophage activity as part of its immunomodulatory profile. drugbank.com In experimental models of adjuvant arthritis in rats, a condition characterized by suppressive macrophage activity, treatment with D-penicillamine was found to abolish this suppressive function. nih.gov
Conversely, there is also evidence for macrophage activation by this compound. One study proposed that this compound binds to aldehyde groups on the surface of macrophages, which could lead to their activation. nih.gov To test this, a murine macrophage cell line (RAW264.7) was treated with this compound, resulting in an increased production of pro-inflammatory cytokines, providing direct evidence of macrophage activation. nih.gov
Cytokine Profile Alterations
This compound can alter the production and activity of cytokines, which are critical signaling proteins that mediate inflammation and immune responses.
A key mechanism of this compound's action is its effect on Interleukin-1 (IL-1), a potent pro-inflammatory cytokine involved in the pathology of autoimmune diseases. drugbank.com Studies investigating the effects of various anti-rheumatic agents on human monocytes found that D-penicillamine inhibited the activity of IL-1. nih.gov Furthermore, the same research indicated that D-penicillamine also had a tendency to inhibit the production of IL-1 by these cells. nih.gov This dual action of reducing both the activity and production of IL-1 is a significant component of its anti-inflammatory and immunomodulatory effects. drugbank.comnih.gov
Influence on TNF-α, IL-6, and IL-23 Production
The precise influence of this compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-23 (IL-23) is not fully elucidated. However, its immunomodulatory effects in conditions like rheumatoid arthritis suggest an interaction with cytokine networks. Research has shown that this compound can decrease the production of Interleukin-1 (IL-1), a pivotal cytokine in inflammatory responses. wikipedia.org
The pathogenesis of rheumatoid arthritis involves a complex interplay of various cytokines, including the IL-23/IL-17 axis and TNF-α. mdpi.com IL-6 is known to be a driving force in the differentiation of Th17 cells, which are producers of IL-17. oup.com Animal studies have suggested that this compound-induced autoimmunity may involve Th17 cells, indicating a potential, albeit indirect, influence on these pathways. oup.com While direct evidence of this compound's impact on TNF-α, IL-6, and IL-23 production is limited, its known effect on T-cell populations and other immune cells points to a broader modulatory role within the intricate cytokine milieu of inflammatory diseases. wikipedia.orgdrugbank.com
Role in Immune Complex Formation Interference
This compound therapy is associated with a reduction in the levels of circulating immune complexes in the serum and synovial fluid of patients with rheumatoid arthritis. droracle.ai The precise mechanism of this interference is not fully understood, but it is believed to be a component of its disease-modifying action. patsnap.com
Some of the adverse effects associated with this compound, such as certain nephropathies, have been linked to the widespread deposition of immune complexes. nih.govnih.gov This suggests that while this compound may reduce circulating immune complexes, it might also influence their tissue deposition. nih.gov Studies have observed dense, granular immunoglobulin deposits at the epidermo-dermal junction in some patients who developed toxic reactions to the drug. nih.govbmj.com Furthermore, a significant decrease in serum immunoglobulin and complement levels has been noted in patients treated with this compound, which may be related to the interference with immune complex formation and deposition. nih.gov
Mechanisms in Cystinuria Management
In the management of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones, this compound's mechanism is well-defined and centers on a chemical reaction that increases the solubility of cystine in the urine. wikipedia.orgstonybrookmedicine.edu
Disulfide Interchange with Cystine
The core of this compound's action in cystinuria is a thiol-disulfide interchange reaction. drugbank.com Cystine is an amino acid composed of two cysteine molecules linked by a disulfide bond. mdpi.com this compound, which contains a free thiol group, can cleave this disulfide bond in cystine. stonybrookmedicine.edumdpi.com This reaction breaks down the poorly soluble cystine molecule. drugbank.compatsnap.com
Formation of Soluble this compound-Cysteine Disulfide
Following the disulfide interchange, this compound forms a new, mixed disulfide compound with cysteine, known as this compound-cysteine disulfide. drugbank.commdpi.com This newly formed molecule is significantly more soluble in urine than cystine. wikipedia.orgdrugbank.compatsnap.commdpi.com The increased solubility prevents the crystallization of cystine and the subsequent formation of kidney stones. patsnap.commdpi.com
The following table compares the solubility of cystine with that of the this compound-cysteine disulfide complex.
| Compound | Relative Solubility in Urine |
| Cystine | Low |
| This compound-Cysteine Disulfide | High (up to 50 times more soluble than cystine) |
This chemical modification and the resulting increase in solubility is the primary mechanism by which this compound aids in the prevention and dissolution of cystine stones. bmj.com
Interference with Connective Tissue Metabolism
This compound has a significant and complex impact on the metabolism of connective tissues, particularly affecting the structural proteins collagen and elastin (B1584352). nih.govnih.govmdedge.com This interference is a key aspect of some of its therapeutic applications and also underlies some of its adverse effects. escholarship.orgmdpi.com
The primary mechanism of this interference is the inhibition of cross-linking in newly formed collagen and elastin. drugbank.comescholarship.org this compound can bind to aldehydes present on tropocollagen molecules, preventing the formation of stable intramolecular and intermolecular cross-links that are essential for the tensile strength and stability of collagen fibers. drugbank.comescholarship.orgscilit.com Similarly, it can interfere with elastin cross-linking, in part by chelating copper, a necessary cofactor for the enzyme lysyl oxidase which is crucial for this process. escholarship.org
This disruption of cross-linking leads to an increase in soluble collagen and can result in structurally abnormal collagen and elastin fibers. nih.gov Histological examinations of skin from individuals on long-term this compound therapy have shown an increased amount of elastin, with individual fibers appearing abnormal. nih.gov While the collagen content may remain normal, its structure can resemble that of immature collagen with reduced cross-linking. nih.gov These alterations in the extracellular matrix can manifest as changes in skin friability and elasticity. mdedge.com
Inhibition of Tropocollagen Cross-link Formation
The primary mechanism by which this compound inhibits the formation of stable collagen fibers is by blocking the crucial process of cross-linking between tropocollagen molecules. nih.govnih.gov This inhibition occurs through two distinct pathways: direct interaction with aldehyde precursors and, at higher concentrations, inhibition of the enzyme responsible for their formation.
The initial step in collagen cross-linking is the enzymatic conversion of specific lysine (B10760008) and hydroxylysine residues on tropocollagen molecules into highly reactive aldehyde derivatives, known as allysine (B42369) and hydroxyallysine, respectively. tandfonline.com This reaction is catalyzed by the copper-dependent enzyme, lysyl oxidase. tandfonline.comresearchgate.net this compound directly interferes with this process by binding to the newly formed aldehyde groups on the collagen molecule. tandfonline.comnih.gov This interaction is believed to result in the formation of a stable thiazolidine (B150603) ring, a chemical structure that effectively blocks the aldehyde group from participating in subsequent cross-linking reactions. nih.govbaidu.com By sequestering these reactive aldehydes, this compound prevents them from condensing with other amino acid residues to form the covalent bonds (such as Schiff bases) that stabilize the collagen fibril. tandfonline.comnih.gov
The effectiveness of this compound's inhibitory action varies depending on the tissue type. It is more efficient at inhibiting cross-linking in soft tissues like skin, where the aldehydes are predominantly derived from lysine. tandfonline.comnih.gov In contrast, it is less effective in bone, a tissue where the cross-links primarily involve aldehydes derived from hydroxylysine. tandfonline.comnih.gov Research suggests that this compound causes a selective accumulation of allysyl residues but not hydroxyallysyl residues, which may account for the relative insensitivity of bone collagen to the drug's effects. nih.gov
Beyond its direct action on aldehydes, this compound can also inhibit the activity of lysyl oxidase itself, though this typically occurs at very high doses. tandfonline.comnih.gov As a chelating agent, this compound can bind copper ions (Cu++). um.es Since lysyl oxidase requires copper as an essential cofactor for its enzymatic activity, high concentrations of this compound can make copper unavailable to the enzyme, thereby reducing its ability to generate the aldehyde residues necessary for cross-linking to begin. tandfonline.comnih.gov
| Mechanism | Description | Key Molecular Target | Supporting Evidence |
|---|---|---|---|
| Aldehyde Blockade | This compound forms a stable thiazolidine ring with aldehyde groups on collagen, preventing their participation in cross-linking reactions. tandfonline.comnih.gov | Peptide-bound aldehydes (allysine and hydroxyallysine) on tropocollagen. tandfonline.com | More effective in soft tissues (lysine-derived aldehydes) than in bone (hydroxylysine-derived aldehydes). nih.gov |
| Lysyl Oxidase Inhibition | At high doses, this compound chelates copper (Cu++), an essential cofactor for lysyl oxidase, thus inhibiting the enzyme's activity. tandfonline.comnih.gov | Lysyl Oxidase Enzyme. tandfonline.com | Observed at higher concentrations of this compound, leading to reduced overall aldehyde formation. tandfonline.com |
Cleavage of Newly Formed Collagen Cross-links
In addition to preventing the formation of new cross-links, this compound has the ability to disrupt newly formed, labile cross-links. drugbank.com This action primarily targets the initial, reversible Schiff base-type cross-links that have not yet undergone maturation into more stable, covalent bonds. tandfonline.com
By interacting with these immature cross-links, this compound effectively labilizes and cleaves them. tandfonline.com This process increases the amount of soluble collagen that can be extracted from tissues, as the intermolecular bonds that render the collagen insoluble are broken. researchgate.net The administration of this compound leads to an accumulation of this soluble collagen fraction, which is characterized by a deficiency in both intramolecular and intermolecular cross-links. researchgate.net
This depolymerizing effect makes the collagen fibers more susceptible to degradation by natural proteolytic enzymes. mdpi.com Furthermore, this compound has been shown to accelerate the turnover of pre-existing insoluble collagen, which suggests it can cleave the intermolecular bonds that stabilize the mature fibrous structure. researchgate.net
| Finding | Description of Effect | Consequence | Reference |
|---|---|---|---|
| Increased Collagen Solubility | This compound administration in rats leads to an accumulation of soluble collagen in soft tissues. | Indicates a lack of stable intermolecular bonds and an increase in newly synthesized, uncross-linked collagen. | researchgate.net |
| Labilization of Schiff Bases | The drug enhances collagen solubility by destabilizing and cleaving immature Schiff base cross-links. | Prevents the maturation of cross-links into stable, covalent bonds, weakening the collagen matrix. | tandfonline.com |
| Inhibition of Polyfunctional Cross-links | In vitro studies show this compound's principal effect is blocking the synthesis of complex, polyfunctional cross-links from their bifunctional Schiff base precursors. | Causes an accumulation of the precursor cross-links and prevents the formation of a highly stable, mature collagen network. | nih.gov |
| Accelerated Turnover | This compound appears to accelerate the turnover of pre-existing insoluble collagen material. | Suggests cleavage of established intermolecular bonds, contributing to the remodeling of the connective tissue matrix. | researchgate.net |
Pharmacokinetic and Metabolic Research of Penicillamine
Systemic Absorption and Bioavailability Considerations
Penicillamine is absorbed rapidly from the gastrointestinal tract following oral administration. mdpi.comkentpharma.co.ukfda.govresearchgate.netdrugs.comnih.govnih.govpsu.edu However, its oral bioavailability is incomplete and variable, typically ranging between 40% and 70%. mdpi.comfda.govdrugs.comnih.govmedscape.com Peak plasma concentrations are generally achieved within 1 to 3 hours post-ingestion. mdpi.comkentpharma.co.ukfda.govresearchgate.netdrugs.comnih.gov For instance, an oral dose of 250 mg can lead to peak plasma concentrations of approximately 1-2 mg/L. fda.govnih.govmedscape.com
The presence of food, antacids, or iron supplements in the gastrointestinal tract has been shown to significantly reduce the absorption of this compound. mdpi.comkentpharma.co.ukfda.govdrugs.comnih.govmedscape.commedicines.org.uk This highlights the importance of administration conditions on its systemic availability. Furthermore, bioavailability can be dramatically decreased in patients experiencing malabsorption states. nih.gov Some studies have reported a double peak in plasma concentration, although the underlying reason, such as an enterohepatic cycle, has not been definitively established. nih.gov
Table 1: Systemic Absorption and Bioavailability of this compound
| Parameter | Value | Notes | Sources |
| Oral Bioavailability | 40-70% | Variable, reduced by food/antacids/iron | mdpi.comfda.govdrugs.comnih.govmedscape.com |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | mdpi.comkentpharma.co.ukfda.govresearchgate.netdrugs.comnih.gov | |
| Peak Plasma Concentration (Cmax) (250 mg oral dose) | 1-2 mg/L | fda.govnih.govmedscape.com |
Distribution Profile and Protein Binding Characteristics
Upon absorption, this compound undergoes a distribution phase, characterized by its binding to various biological components. kentpharma.co.uk
This compound exhibits strong binding to plasma proteins, with more than 80% of the drug circulating in a protein-bound form. mdpi.comkentpharma.co.ukfda.govresearchgate.netdrugs.commedscape.commedicines.org.ukdrugbank.comrxlist.com The primary binding proteins include albumin and ceruloplasmin, kentpharma.co.ukfda.govdrugs.commedicines.org.ukrxlist.comacpjournals.org with some binding also occurring to alpha-globulins. kentpharma.co.ukmedicines.org.uk This firm binding to serum proteins is a significant factor in the pharmacokinetics of this compound. nih.gov Studies have shown that within 24 hours of administration, over 90% of the this compound label can be bound to serum albumin. psu.edu This extensive protein binding, particularly to albumin, is responsible for the slow elimination of the drug from plasma. mdpi.com
Table 2: Plasma Protein Binding of this compound
| Parameter | Value | Notes | Sources |
| Plasma Protein Binding | >80% | Primarily to albumin and ceruloplasmin, also alpha-globulins | mdpi.comkentpharma.co.ukfda.govresearchgate.netdrugs.commedscape.commedicines.org.ukdrugbank.comrxlist.com |
Following its rapid initial distribution, this compound also enters a slower elimination phase, suggesting its distribution into deeper compartments. kentpharma.co.uk The drug has been observed to bind to erythrocytes and macrophages. fda.govrxlist.com Animal studies indicate that this compound is cleared slowly from collagen- and elastin-rich tissues, such as the skin and bone. researchgate.net This slow release from deep tissues is thought to contribute to the prolonged therapeutic effects and, in some cases, the persistence of side effects even after cessation of treatment. mdpi.comnih.gov Research involving DL-penicillamine in mice demonstrated its ability to decrease the tissue concentration of 63Ni2+, highlighting its influence on metal tissue distribution. nih.gov
Biotransformation Pathways
This compound undergoes metabolism predominantly in the liver. mdpi.comfda.govresearchgate.netmedscape.comdrugbank.compharmacompass.com While it is not extensively metabolized in humans, kentpharma.co.ukmedicines.org.uk its metabolites have been identified in both urine and feces. mdpi.compharmacompass.comtandfonline.comnih.gov The metabolic pathways involve S-methylation, N-acetylation, and the formation of disulfides. tandfonline.com A significant portion of the molecule can undergo extensive degradation, leading to the production of inorganic sulfate (B86663). tandfonline.com
The primary metabolic transformation of D-penicillamine involves its oxidation to various disulfide forms. uq.edu.auresearchgate.net Key disulfide metabolites include this compound disulfide (PSSP), cysteine-penicillamine disulfide (PSSC), and homocysteine-penicillamine disulfide. mdpi.comfda.govresearchgate.netnih.govmedicines.org.ukdrugbank.comrxlist.comtandfonline.comnih.govnih.govhmdb.ca Notably, this compound-cysteine disulfide is considerably more soluble than cystine, facilitating its excretion and making it relevant in the management of cystinuria. drugbank.comhmdb.cawikipedia.org These disulfide metabolites are considered particularly important as they bind to albumin, contributing to the prolonged elimination of the drug from plasma. mdpi.com
Pharmacokinetic studies have shown that plasma concentrations of D-penicillamine, PSSP, and PSSC exhibit similar characteristics regarding their time to reach maximum concentrations and their biphasic elimination from plasma. nih.gov The initial half-life (alpha phase) for the parent drug and its major metabolites ranges from 0.81 to 4.41 hours. nih.gov The final half-life (beta phase) for D-penicillamine ranges from 3.4 to 9.45 hours, while for its metabolites, it can extend from 5.62 to 21.7 hours. nih.gov Oxidation to disulfides can occur in various biological fluids, including plasma and synovial fluid. uq.edu.auresearchgate.netnih.gov Additionally, mixed disulfides between D-penicillamine and albumin (D-pen-protein) are formed. pharmacompass.comuq.edu.auresearchgate.netnih.gov
Table 3: this compound Disulfide Metabolites
| Metabolite Type | Examples | Notes | Sources |
| Disulfides | This compound disulfide (PSSP), Cysteine-penicillamine disulfide (PSSC), Homocysteine-penicillamine disulfide | Major metabolic pathway; PSSC is highly soluble | mdpi.comfda.govresearchgate.netnih.govmedicines.org.ukdrugbank.comrxlist.comtandfonline.comnih.govnih.govhmdb.cawikipedia.org |
| Mixed Disulfides | D-pen-protein (with albumin) | Formed in plasma and other biological fluids | pharmacompass.comuq.edu.auresearchgate.netnih.gov |
Table 4: Half-lives of D-Penicillamine and its Major Metabolites
| Compound | Initial Half-life (alpha phase) | Final Half-life (beta phase) | Sources |
| D-Penicillamine | 0.86 - 4.41 hours | 3.4 - 9.45 hours | nih.gov |
| Metabolites (PSSP, PSSC) | 0.81 - 4.41 hours | 5.62 - 21.7 hours | nih.gov |
Sulfoxidation is recognized as one of the biotransformation pathways for this compound, alongside S-methylation, N-acetylation, and disulfide formation. tandfonline.com Specifically, S-methyl-D-penicillamine, a metabolite, can undergo further oxidation to form sulfoxide (B87167) or sulfone derivatives. mdpi.com Research indicates a correlation between an individual's sulfoxidation capacity and their response to this compound; patients identified as "poor sulfoxidizers" have demonstrated an increased rate of immunologically mediated toxicity from the drug. mdpi.com This suggests that sulfoxidation plays a role in the metabolic processing of this compound and may influence its tolerability profile.
Differential Metabolism and Toxicity of Enantiomers (D- vs. L-Penicillamine)
This compound exists as two stereoisomers, D-penicillamine and L-penicillamine. Crucially, only the D-isomer is employed therapeutically due to significant differences in their metabolic fates and toxicity profiles. L-penicillamine is known to be toxic, primarily because it inhibits the action of pyridoxine (B80251) (vitamin B6), leading to neurotoxicity. nih.govcharchem.orgnih.gov In contrast, D-penicillamine, the optically active form with a D-configuration, exhibits a relatively low toxicity profile, making it suitable for pharmaceutical applications. nih.govnih.gov
Elimination Routes and Excretory Kinetics
D-penicillamine is absorbed rapidly but incompletely from the gastrointestinal tract, with absorption rates typically ranging from 40% to 70%, exhibiting considerable interindividual variability. nih.gov The presence of food, antacids, and particularly iron can significantly reduce its absorption. nih.govuni.lu Peak plasma concentrations are generally achieved within 1 to 3 hours following oral administration. nih.gov
Once absorbed, D-penicillamine plasma concentrations decline rapidly, often following a biphasic elimination curve. nih.gov A significant portion, over 80%, of plasma D-penicillamine is bound to proteins, predominantly albumin, with the remainder existing as free reduced this compound or in disulfide forms. nih.govfishersci.ie The elimination half-life of this compound ranges from 1 to 7.5 hours. fishersci.iewikipedia.orgctdbase.org However, during prolonged therapy, a slower elimination phase lasting 4 to 6 days has been observed, suggesting the presence of a "deep compartment" or "slow pool" of the drug reversibly bound to tissues, particularly the skin. nih.govnih.govwikipedia.org
Metabolically, only a small fraction of the administered dose undergoes hepatic metabolism, primarily forming S-methyl-D-penicillamine. nih.govmims.com The predominant route of elimination for this compound and its metabolites is renal. nih.govfishersci.ieaxios-research.com Unabsorbed this compound is primarily excreted via faeces. nih.govmims.com
Table 1: Key Pharmacokinetic Parameters of D-Penicillamine
| Parameter | Value | Reference |
| Absorption | 40-70% (incomplete) | nih.gov |
| Time to Peak Plasma Concentration | 1-3 hours | nih.gov |
| Plasma Protein Binding | >80% (mainly albumin) | nih.govfishersci.ie |
| Elimination Half-Life (initial) | 1-7.5 hours | fishersci.iewikipedia.orgctdbase.org |
| Elimination Half-Life (long-term) | 4-6 days (slow phase) | nih.govnih.govwikipedia.org |
| Primary Elimination Route | Renal | nih.govfishersci.ieaxios-research.com |
Renal Excretion of this compound and its Metabolites
The kidneys play a central role in the elimination of this compound and its metabolites. This compound is rapidly excreted renally. caymanchem.com In the urine, this compound is found in various forms, including complexes with heavy metals and cystine. wikipedia.orgctdbase.org A key aspect of its action in conditions like cystinuria is its ability to interact with cystine through disulfide interchange, forming this compound-cysteine disulfide, which is significantly more soluble than cystine and thus readily excreted. fishersci.ie
Studies have demonstrated that the urinary excretion of this compound is directly associated with an increased excretion of both zinc and copper. caymanchem.com For instance, in sheep studies, a single application of D-penicillamine led to a 10-fold increase in renal copper excretion, with maximal copper excretion observed approximately 4 hours post-treatment. sigmaaldrich.com The main compounds identified in urine are disulfides, including cysteine-penicillamine disulfide, this compound disulfide, and homocysteine-penicillamine disulfide. nih.govmims.com
Impact of Renal and Hepatic Impairment on Pharmacokinetics
Given that this compound is substantially excreted by the kidneys, patients with impaired renal function face a higher risk of toxic reactions. axios-research.comnih.gov This necessitates careful dose selection and diligent monitoring of renal function, particularly in elderly patients who are more prone to decreased renal function. axios-research.comnih.gov Renal impairment can specifically increase the risk of adverse renal reactions in individuals with rheumatoid arthritis. wikipedia.orgctdbase.org
Patients receiving this compound therapy may develop proteinuria and/or hematuria, which, in some cases, can progress to nephrotic syndrome, a condition resulting from immune complex membranous glomerulopathy. axios-research.comnih.gov If proteinuria exceeds 1 g/24 hours or shows a progressive increase, discontinuing the drug or reducing the dosage is recommended. axios-research.com Cases of renal failure have also been reported. axios-research.comnih.gov
While the liver metabolizes only a small portion of this compound, rare instances of intrahepatic cholestasis and toxic hepatitis have been reported. Therefore, regular monitoring of liver function tests is advised every six months throughout the duration of therapy, with increased frequency (every three months during the first year) for patients with Wilson's disease. axios-research.comnih.gov
Therapeutic Efficacy and Disease Specific Research Applications
Wilson's Disease: Copper Homeostasis Restoration
Wilson's disease is a rare genetic disorder characterized by the excessive accumulation of copper in various tissues, particularly the liver and brain. mdpi.comyoutube.com Penicillamine serves as a primary pharmacological intervention by promoting the urinary excretion of copper, thereby restoring copper homeostasis. youtube.comnih.gov
This compound has demonstrated efficacy in reducing the toxic copper burden in patients with Wilson's disease, leading to improvements in both liver function and neurological symptoms. mdpi.com As a copper chelator, it binds with excess copper, forming a complex that is then excreted through the urine. nih.gov This process helps to lower the concentration of copper in the body. nih.gov Research has shown that treatment with this compound can lead to a normalization of free copper levels and urinary copper excretion within one to two years. nih.gov The induction of copper-metallothionein synthesis in hepatic cells by this compound is another mechanism that helps to reduce copper's cellular toxicity. nih.gov
In a study involving children with Wilson's disease, a combination therapy including low-dose D-penicillamine resulted in significantly decreased serum aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT) levels after six months of treatment. nih.gov Of the 55 patients who initially presented with hepatic symptoms, 78.2% showed improved liver function. nih.gov Successful outcomes have also been reported in patients with neurological manifestations of the disease. mdpi.com One study observed that a majority of children with neurologic Wilson's disease (74.36%) showed gradual improvement with low-dose this compound therapy. researchgate.net
While this compound has long been a cornerstone of treatment for Wilson's disease, alternative chelating agents like trientine and zinc salts are also utilized. nih.govresearchgate.net Comparative studies have been conducted to evaluate the relative efficacy and safety of these treatments.
Trientine is often considered for patients who are intolerant to this compound and has been shown to be as effective. nih.govnih.gov Some research suggests trientine may have a better safety profile, with fewer adverse effects. jwatch.org However, in patients with neurological symptoms, some studies indicate that D-penicillamine may be more effective at preventing neurological deterioration compared to trientine. jwatch.org A retrospective analysis of 405 patients found that those receiving D-penicillamine had less neurologic deterioration than those on trientine (6 of 295 vs. 4 of 38, respectively). jwatch.org
Zinc salts, which work by inhibiting the intestinal absorption of copper, are also used, particularly for maintenance therapy. nih.govmedscape.com A meta-analysis comparing D-penicillamine and zinc salts for symptomatic Wilson's disease found no significant difference in treatment efficiency for hepatic symptoms. frontiersin.org However, for patients with neurological symptoms, the pooled improvement rate was higher for those treated with zinc salts (80.2%) compared to D-penicillamine (56.3%). frontiersin.org
| Treatment | Pooled Improvement Rate | 95% Confidence Interval |
|---|---|---|
| D-Penicillamine | 56.3% | 37.5%–75.1% |
| Zinc Salts | 80.2% | 67.2%–93.2% |
Long-term treatment with this compound is often necessary to manage Wilson's disease effectively and prevent disease progression. nih.gov Studies have shown that with early diagnosis and proper treatment, the long-term survival of patients with Wilson's disease can be similar to that of the general population. nih.govresearchgate.net A study on children with Wilson's disease treated with a combination of D-penicillamine and zinc sulfate (B86663) found that 89.2% of patients had a stable or improved course of the disease over the long term. nih.gov Lifelong therapy is crucial, as discontinuing treatment can lead to a re-accumulation of copper and a return of symptoms. nih.gov
Response to long-term therapy is monitored through physical examinations, liver function tests, and markers of copper metabolism. nih.govresearchgate.net While effective, long-term use of this compound can be associated with the development of adverse effects, which may necessitate a switch to an alternative therapy. nih.gov
Rheumatoid Arthritis: Disease-Modifying Antirheumatic Drug (DMARD) Properties
This compound is classified as a disease-modifying antirheumatic drug (DMARD) and has been used in the treatment of severe, active rheumatoid arthritis. droracle.aimedicinenet.commyrateam.com Its mechanism of action in rheumatoid arthritis is not fully understood but is thought to involve the suppression of disease activity. droracle.ai
Clinical trials have demonstrated that D-penicillamine has a statistically significant benefit in improving the disease activity of patients with rheumatoid arthritis when compared to a placebo. nih.govnih.gov Its efficacy is considered to be similar to that of other DMARDs. nih.govcochrane.org The therapeutic response to this compound in rheumatoid arthritis may take two to three months to become apparent. droracle.ai
A retrospective analysis of 200 patients with rheumatoid arthritis treated with this compound found that 71% of patients experienced a benefit, defined as remission or improvement. nih.gov However, the use of this compound in clinical practice has been limited by a high incidence of toxicity and relapse during treatment. nih.gov In the same study, 28% of patients had to permanently discontinue the drug due to toxic effects, and 10% experienced a relapse after initial success. nih.gov
This compound has been shown to positively impact several clinical and laboratory markers of disease activity in rheumatoid arthritis. droracle.ai A pooled analysis of six clinical trials involving 425 patients randomized to D-penicillamine and 258 to placebo showed significant benefits for those treated with the drug. nih.govnih.gov
Statistically significant improvements were observed in tender joint counts, pain, and physician's global assessments. nih.govnih.gov For patients on moderate doses, the standardized weighted mean differences between the treatment and placebo groups were -0.51 for tender joint counts and -0.56 for pain. nih.gov A notable reduction in the erythrocyte sedimentation rate (ESR), a laboratory marker of inflammation, was also observed, with a difference of -10.6 mm/hr in the moderate-dose group. nih.govnih.gov Furthermore, this compound has been found to lower IgM rheumatoid factor. droracle.ai
| Outcome Measure | Standardized Weighted Mean Difference | 95% Confidence Interval |
|---|---|---|
| Tender Joint Counts | -0.51 | -0.88, -0.14 |
| Pain | -0.56 | -0.87, -0.26 |
| Physician's Global Assessment | -0.97 | -1.25, -0.70 |
| Weighted Mean Difference | ||
| Erythrocyte Sedimentation Rate (ESR) | -10.6 mm/hr |
Historical Context of its Role within DMARD Therapeutic Regimens
This compound's introduction into the therapeutic arsenal (B13267) for rheumatoid arthritis dates back to the 1950s. nih.govcochrane.org Its use was predicated on early in vitro studies demonstrating its ability to dissociate macroglobulins, such as the rheumatoid factor. nih.gov By the early 1960s, it was being integrated into the treatment of rheumatoid arthritis. nih.gov
The term "disease-modifying antirheumatic drug" (DMARD) began to be established in the 1970s to describe medications that could alter the course of the disease and prevent joint erosion. jscimedcentral.comnih.gov this compound, alongside agents like gold, came to be recognized as a DMARD for its perceived ability to suppress disease activity rather than merely alleviating symptoms. nih.govwikipedia.org Though its precise mechanism in rheumatoid arthritis remains elusive, it is understood to modulate the immune system by reducing the numbers of T-lymphocytes, inhibiting macrophage function, and decreasing interleukin-1. wikipedia.orgpatsnap.com Historically, it was considered a second-line agent for severe, active rheumatoid arthritis in patients who had not responded to conventional therapies. wikipedia.orgdroracle.ai However, with the advent of newer agents like methotrexate (B535133) and TNF inhibitors, its use in this capacity has significantly declined. nih.govwikipedia.org
Cystinuria: Management of Cystine Nephrolithiasis
This compound is a cornerstone in the management of cystinuria, a genetic disorder characterized by the excessive urinary excretion of cystine, leading to the formation of kidney stones. wikipedia.orgnih.gov The therapeutic action of this compound in this context is not based on altering the underlying genetic defect but on a direct chemical interaction with cystine in the urine. mdpi.com
The core of its mechanism is a thiol-disulfide exchange reaction. mdpi.commedscape.com this compound, a thiol-containing compound, interacts with the disulfide bond of the sparingly soluble cystine molecule. mdpi.comdrugbank.com This interaction cleaves the cystine molecule into two molecules of its constituent amino acid, cysteine. This compound then binds with cysteine to form a this compound-cysteine mixed disulfide. nih.govdrugbank.com This resulting compound is significantly more soluble in urine than cystine itself—reportedly up to 50 times more soluble. medscape.com By converting cystine into this more soluble form, this compound effectively reduces the concentration of free cystine in the urine, thereby preventing its precipitation and the formation of new stones. patsnap.commdpi.commedlineplus.gov This mechanism may also contribute to the dissolution of existing cystine stones. medscape.comnih.gov
Clinical research has demonstrated the effectiveness of this compound in lowering urinary cystine levels. The administration of this compound reduces the concentration of cystine in both plasma and urine. nih.gov This reduction is a key factor in preventing the recurrence of cystine stones. nih.govnih.gov Studies have shown that for therapy to be successful, the urinary cystine concentration should be maintained below its solubility threshold, which is approximately 200–250 mg/L. mdpi.com
| Study Population | Key Finding | Reported Reduction | Source |
|---|---|---|---|
| Pediatric Cohort (n=11) | Gradual dose escalation improved urinary cystine concentration. | Mean reduction of 54% (Range: 5-81%) | nih.govresearchgate.net |
| General Cystinuria Patients | Administration reduced cystine concentration in plasma and urine. | Not specified quantitatively in the abstract | nih.gov |
| Pediatric Case Study | Showed a downward trend in 24-hour urinary cystine excretion after starting D-penicillamine. | Qualitative downward trend observed | mdpi.com |
Systemic Sclerosis (Scleroderma) Research
This compound has been investigated for its potential to treat systemic sclerosis, a connective tissue disease characterized by excessive collagen deposition leading to skin thickening (sclerosis) and fibrosis. nih.govjcadonline.com The rationale for its use stems from its known effects on collagen metabolism. This compound interferes with the formation of cross-links between tropocollagen molecules and can cleave them when they are newly formed. drugbank.com This action is specific to newly synthesized collagen and does not affect stable, mature collagen crosslinks. nih.gov
Several retrospective and uncontrolled studies have suggested that D-penicillamine may lead to improvements in skin sclerosis. nih.govnih.gov One retrospective analysis compared 73 patients treated with D-penicillamine to 45 who were not. It found that the degree and extent of skin thickness decreased more considerably in the treated group. nih.gov Another study of 84 patients with recent-onset diffuse cutaneous systemic sclerosis reported a statistically significant reduction in skin involvement with D-penicillamine treatment. nih.gov Ultrastructural studies of skin biopsies have indicated that D-penicillamine interferes with the deposition of both collagen and elastin (B1584352) in the dermal extracellular space. nih.gov However, a large controlled trial comparing high-dose versus low-dose D-penicillamine did not demonstrate a significant benefit of the higher dose on skin scores, although both groups showed some improvement. nih.govmedscape.com
Research has also explored the impact of this compound on the internal organ complications of systemic sclerosis. The excessive fibrosis characteristic of the disease can affect organs such as the kidneys, lungs, and heart. nih.gov
A significant retrospective study provided evidence that D-penicillamine may reduce the incidence of new visceral organ involvement. nih.gov In this study, which followed patients for a mean of 38 months, the rate of new organ involvement was lower in the D-penicillamine-treated group, with a particularly notable reduction in the development of kidney-related complications (p = 0.01). nih.gov The same study also found a greater 5-year cumulative survival rate in the patients treated with D-penicillamine compared to the control group (88% versus 66%). nih.gov A separate retrospective cohort study also observed statistically significant improvements in renal, cardiac, and pulmonary involvement in patients with rapidly progressive disease treated with D-penicillamine. nih.gov Despite these findings, the use of this compound for systemic sclerosis remains a subject of debate, and other treatments are often preferred. medscape.com
| Study Design | Patient Cohort | Key Findings on Visceral Organs | Source |
|---|---|---|---|
| Retrospective Study | 73 treated patients vs. 45 untreated | Reduced rate of new visceral organ involvement, especially the kidney (p=0.01). | nih.gov |
| Retrospective Cohort Study | 84 patients with rapidly progressive diffuse cutaneous SSc | Statistically significant improvement in renal, cardiac, and pulmonary involvement (P < 0.05). | nih.gov |
Other Investigational and Off-Label Therapeutic Research
This compound's ability to chelate metals and its influence on the immune system has led to its investigation in a variety of other conditions beyond its primary approved uses. This section explores the research into its therapeutic applications in lead poisoning, primary biliary cirrhosis, chronic active hepatitis, and retinopathy of prematurity.
Lead Poisoning Detoxification
This compound has been evaluated as an oral chelating agent for the treatment of lead poisoning. Research indicates its effectiveness in reducing corporeal lead burdens. Studies have shown that oral administration of this compound is a satisfactory alternative to other chelating agents that require intravenous administration, such as Ca-EDTA. nih.gov
In a case series study involving 63 patients with lead poisoning, treatment with D-penicillamine resulted in a significant decrease in blood lead levels (BLLs). nih.gov The median BLL on presentation was 106 µg/dL, which declined to a mean of 52.6 ± 28.8 µg/dL after a median treatment period of seven days. nih.gov This represented a median decrease of 54 µg/dL. nih.govresearchgate.net Another study concluded that this compound is efficient and useful in treating lead poisoning, noting a strong correlation between the initial values of lead in the blood and delta-aminolevulinic acid (ALA) in the urine, a marker of lead's metabolic effect. nih.gov
While considered a viable treatment, particularly when other chelators are unavailable, this compound is sometimes regarded as a third-line agent due to potential adverse reactions. sid.ir Research comparing D-penicillamine to succimer, another oral chelating agent, found no significant difference between the treatment groups in the improvement of clinical symptoms or the reduction of blood lead levels two weeks after treatment. sid.ir
| Study Focus | Key Findings | Reference |
|---|---|---|
| Efficacy in Adult Lead Poisoning | Median Blood Lead Level (BLL) decreased from 106 µg/dL to 52.6 µg/dL after treatment. | nih.gov |
| Comparative Efficacy | No significant difference in BLL reduction compared to succimer. | sid.ir |
| Alternative to IV Chelators | Considered a good oral alternative to intravenously administered Ca-EDTA. | nih.gov |
Primary Biliary Cirrhosis
The role of copper accumulation in the liver in the pathogenesis of primary biliary cirrhosis (PBC) prompted investigation into the copper-chelating properties of this compound as a potential therapy. Early research showed some promise. A randomized controlled trial demonstrated that D-penicillamine could reduce liver-copper concentrations. nih.gov In four patients on D-penicillamine for a year, the mean liver-copper concentration fell from 310 µg/g to 84 µg/g dry liver, a more substantial reduction than observed in the placebo group. nih.gov This trial also noted a significant reduction in serum-aspartate-transaminase concentrations. nih.gov
| Parameter | This compound Group | Placebo/Control Group | Study Outcome | Reference |
|---|---|---|---|---|
| Liver-Copper Concentration (µg/g dry liver) | Fall from 310 to 84 after one year | Fall from 511 to 454 after one year | This compound significantly reduced liver copper. | nih.gov |
| Survival in Advanced PBC | No overall improvement in survival. | - | This compound not found to be a useful therapy. | elsevierpure.com |
| Liver Test Results (High vs. Low Dose) | No significant difference in mean change. | - | Higher dose did not show increased efficacy and had more side effects. | nih.gov |
Chronic Active Hepatitis
This compound has been investigated for its potential immunomodulatory and antifibrotic effects in chronic active hepatitis. A randomized, prospective, controlled trial compared D-penicillamine with prednisone (B1679067) for maintenance therapy in 35 patients whose disease had been brought under biochemical control with corticosteroids. nih.gov Eighteen patients received D-penicillamine and 17 received prednisone. nih.gov
The study found that in some patients, D-penicillamine was as satisfactory as prednisone in keeping the disease under control. nih.gov However, the trial also highlighted that D-penicillamine is associated with a higher frequency of side effects compared to prednisone. nih.gov During the first year of the trial, treatment was discontinued (B1498344) in nine patients in the D-penicillamine group (seven due to side-effects) compared to six patients in the prednisone group (one due to side-effects). nih.gov Detailed statistical analysis of liver function tests in the patients who remained in the trial for a full year showed no significant differences between the two treatment groups. nih.gov
Retinopathy of Prematurity
The observation that premature infants treated with D-penicillamine for hyperbilirubinemia had a lower than expected rate of retinopathy of prematurity (ROP) prompted research into its prophylactic use for this condition. nih.gov ROP is a potentially blinding eye disorder that primarily affects premature infants. youtube.com
Early research suggested a potential benefit. A meta-analysis of two randomized trials indicated a significantly lower incidence of acute ROP in infants treated with D-penicillamine, with a relative risk of 0.09. nih.gov However, a subsequent, more comprehensive systematic review incorporating three randomized trials did not confirm these benefits. nih.gov This later analysis showed no significant differences in the risk of any stage of ROP or severe ROP between the D-penicillamine group and the control group. nih.gov The review concluded that the administration of prophylactic D-penicillamine in preterm infants does not prevent acute or severe ROP, death, or neurodevelopmental delay. nih.gov Based on the available evidence, D-penicillamine is not recommended for the prevention of ROP. nih.gov
| Analysis | Number of Trials | Key Finding | Conclusion | Reference |
|---|---|---|---|---|
| Initial Meta-Analysis | 2 | Significantly lower incidence of acute ROP (Relative Risk 0.09). | Justified further investigation. | nih.gov |
| Later Systematic Review | 3 | No significant difference in risk of any stage ROP or severe ROP. | Cannot be recommended for prevention of ROP. | nih.gov |
Adverse Effects and Associated Molecular Pathomechanisms
Hematological Toxicities
Penicillamine can induce various hematological toxicities, ranging from mild cytopenias to severe and fatal bone marrow suppression hres.cadrugs.comresearchgate.net.
Bone marrow suppression is a significant concern with this compound therapy, leading to conditions such as agranulocytosis, leukopenia, thrombocytopenia, and aplastic anemia wikipedia.orghres.caoup.comdrugs.comresearchgate.netbauschhealth.com. Leukopenia, characterized by a reduction in white blood cells (WBCs), and thrombocytopenia, a decrease in platelet count, have been reported to occur in up to 5% of patients during this compound therapy hres.cadrugs.com. Fatalities have been associated with severe forms of bone marrow depression, including thrombocytopenia, agranulocytosis (a severe reduction in granulocytes), and aplastic anemia (failure of the bone marrow to produce all types of blood cells) hres.cadrugs.com. Other reported hematological abnormalities include sideroblastic anemia, thrombotic thrombocytopenic purpura, hemolytic anemia, and red cell aplasia hres.cadrugs.com. A confirmed reduction in WBC below 3500 per cubic millimeter mandates discontinuance of this compound therapy drugs.com.
An overview of reported hematological toxicities is provided in the table below:
| Hematological Toxicity | Incidence (Approximate) | Severity | Key Characteristics |
| Leukopenia | 2-5% hres.cadrugs.com | Mild to Severe | Reduction in white blood cells, may be associated with eosinophilia hres.cadrugs.com |
| Thrombocytopenia | 4-5% hres.cadrugs.com | Mild to Severe | Decrease in platelet count, can be idiosyncratic or immune-mediated hres.cadrugs.com |
| Agranulocytosis | Rare, but Fatalities reported hres.cadrugs.com | Severe, Potentially Fatal | Severe reduction in granulocytes hres.cadrugs.com |
| Aplastic Anemia | Rare, but Fatalities reported hres.cadrugs.com | Severe, Potentially Fatal | Bone marrow failure affecting all blood cell lines hres.cadrugs.comnih.gov |
| Sideroblastic Anemia | Rare, Fatalities reported hres.cadrugs.com | Severe, Potentially Fatal | Impaired heme synthesis leading to iron accumulation in red blood cells hres.cadrugs.com |
| Hemolytic Anemia | Reported hres.cadrugs.com | Variable | Premature destruction of red blood cells hres.cadrugs.com |
| Red Cell Aplasia | Reported hres.cadrugs.com | Variable | Absence of mature marrow erythroid progenitors hres.cadrugs.comnih.gov |
The molecular basis of this compound-induced myelosuppression is not fully understood, but several mechanisms have been proposed. Thrombocytopenia, for instance, can be idiosyncratic, characterized by decreased or absent megakaryocytes in the bone marrow, or it can be immune-mediated, with normal or increased megakaryocyte counts hres.cadrugs.com. Drug-induced hematological disorders can arise through various mechanisms, including direct toxicity to bone marrow cells or immune-mediated reactions researchgate.netijprajournal.com. For aplastic anemia, the absence of antibodies suggests that drugs may not act as simple haptens in initiating marrow failure, although some drugs, including this compound, are implicated nih.gov. This compound's interaction with cellular redox signaling, particularly its potential to inactivate catalase and disturb hydrogen peroxide (H2O2) levels, has been suggested as a possible molecular basis for some of its deleterious effects biorxiv.org. This interaction may lead to the generation of thiyl radicals and reactive oxygen species, potentially contributing to cellular damage and adverse outcomes biorxiv.org.
Renal Complications
Renal complications are another significant class of adverse effects associated with this compound, frequently leading to proteinuria and, in more severe cases, to conditions like membranous glomerulonephritis and Goodpasture's syndrome wikipedia.orgoup.comdrugs.combiorxiv.org.
Proteinuria, the presence of excess protein in the urine, is a common renal adverse effect, occurring in 4% to 33% of patients treated with this compound spnefro.ptdrugs.com. While it can be transient, in 60% to 70% of affected patients, it may progress to overt nephrotic syndrome spnefro.pt. Membranous glomerulonephritis (MN) is the most frequent morphological pattern of kidney injury associated with this compound exposure, accounting for approximately 55% of cases, followed by minimal change disease in 27% spnefro.pt. MN is characterized by the thickening of the glomerular basement membrane and granular deposits on immunofluorescence, often involving IgG and complement acpjournals.orgoup.com. These changes are consistent with immune complex deposition acpjournals.orgoup.com. The onset of proteinuria typically occurs several months after initiating therapy, with nephrotic syndrome often diagnosed a few months after proteinuria is first noticed spnefro.pt.
Goodpasture's syndrome, a rare but severe complication, has been reported in patients receiving this compound oup.comdrugs.comresearchgate.netresearchgate.nethres.canih.gov. This pulmonary-renal syndrome is characterized by rapidly progressive glomerulonephritis and pulmonary hemorrhage, often associated with anti-glomerular basement membrane (GBM) antibodies researchgate.netnih.gov. The development of abnormal urinary findings accompanied by hemoptysis and pulmonary infiltrates on X-ray necessitates immediate cessation of this compound drugs.comhres.ca. While rare, successful treatment with aggressive management, including plasmapheresis, hemodialysis, and immunosuppression, has been reported, leading to recovery of pulmonary and renal function researchgate.netnih.gov. Some cases of this compound-induced Goodpasture's syndrome have been linked to the induction of anti-myeloperoxidase antineutrophil cytoplasmic antibodies (ANCA) researchgate.net.
The exact mechanisms underlying this compound-induced nephropathy are not fully understood, but immunological processes are strongly implicated wikipedia.orgacpjournals.orgbiorxiv.org. It is hypothesized that this compound can alter the immune response, potentially by inhibiting mitogen-induced lymphoblastic transformation and reducing immunoglobulin production by stimulated lymphocytes elsevier.eselsevier.es. The presence of a highly reactive thiol group in the this compound molecule may lead to modification of autoantigens or interference with T-helper lymphocyte responses, thereby triggering an autoimmune response elsevier.eselsevier.es.
Membranous nephropathy, the most common renal manifestation, is believed to result from the induction of immune complex formation oup.comresearchgate.netoup.com. Electron microscopy studies have revealed electron-dense deposits on the epithelial surface of the basement membrane, with positive immunofluorescent staining for IgG and complement, suggesting an immune complex pathogenesis acpjournals.orgoup.com. While some authors believe this compound triggers immune complexes involving antibodies targeting the drug itself, direct evidence of this compound as an antigen within subepithelial deposits has been elusive oup.com.
Thiol-induced MN, including that caused by this compound, has been proposed to involve several mechanisms:
Epitope Unmasking: Thiol-related modifications in protein architecture may unmask hidden epitopes, leading to an autoimmune response nih.gov.
Hapten-like Effect: Thiol-associated changes in protein structure can promote antibody affinity and T-cell receptor epitope recognition through a hapten-like effect, thereby triggering autoimmunity nih.gov.
Interference with Immune Regulation: this compound might interfere with regulating immune mechanisms, predisposing some patients to develop nephropathy elsevier.eselsevier.es.
Drug-induced MN is often indistinguishable from primary forms on renal biopsy, and patients developing drug-induced nephrotic syndrome frequently possess HLA-B8 and DR3 antigens, suggesting a genetic predisposition frontiersin.org. The resolution of proteinuria and nephrotic syndrome upon discontinuation of this compound further supports its causal role as a nephrotoxic agent spnefro.ptelsevier.eselsevier.es.
Drug Drug and Nutrient Interactions with Penicillamine
Interactions Affecting Penicillamine Absorption and Bioavailability
The absorption of this compound from the gastrointestinal tract can be reduced by several substances, leading to lower plasma concentrations and potentially diminished therapeutic outcomes.
Polyvalent cations, such as aluminum, calcium, iron, magnesium, and zinc, can significantly decrease the gastrointestinal absorption of this compound. aap.orgmedscape.comdrugs.comdrugs.comdrugs.comnativepath.comdrugs.comnih.gov This interference occurs due to the formation of non-absorbable complexes between this compound and these metallic ions through chelation. drugs.comdrugs.comdrugs.com
Studies have demonstrated that co-administration with these cations can substantially reduce this compound's peak plasma concentration. For instance, a study involving healthy volunteers showed that administering this compound with ferrous sulfate (B86663) reduced its mean peak plasma concentration by 65%, and with an antacid (Maalox Plus), it was reduced by 34%, compared to administration in a fasting state. drugs.comdrugs.com Antacids, in addition to chelation, may also reduce this compound bioavailability by increasing gastric pH, which can favor the oxidation of this compound to its poorly absorbed disulfide form. drugs.com
To mitigate this interaction, it is generally recommended to separate the administration of this compound from products containing polyvalent cations. For instance, mineral supplements or antacids should be taken at least two hours before or two hours after the this compound dose. aap.orgdrugs.comdrugs.comnativepath.comshropshiretelfordandwrekinccg.nhs.ukmedsafe.govt.nzarthritisaustralia.com.au
Table 1: Impact of Polyvalent Cations on this compound Absorption
| Polyvalent Cation | Effect on this compound Absorption | Proposed Mechanism | Recommended Separation Interval |
| Aluminum | Decreased serum concentration | Chelation | At least 2 hours apart medscape.comdrugs.comshropshiretelfordandwrekinccg.nhs.ukmedindia.net |
| Calcium | Decreased absorption | Chelation | At least 2 hours apart drugbank.commedscape.comdrugs.comarthritisaustralia.com.au |
| Iron | Decreased absorption | Chelation | At least 2 hours apart aap.orgmedscape.comdrugs.comshropshiretelfordandwrekinccg.nhs.ukmedsafe.govt.nzmedindia.netpatsnap.comebsco.com |
| Magnesium | Decreased absorption | Chelation | At least 2 hours apart drugbank.commedscape.comdrugs.comnativepath.comdrugs.comdrugs.com |
| Zinc | Decreased absorption | Cation binding in GI tract | At least 1-2 hours apart aap.orgmedscape.comdrugs.comshropshiretelfordandwrekinccg.nhs.ukebsco.comwebmd.com |
Food intake can also interfere with the gastrointestinal absorption of this compound. mims.comaap.orgdrugs.comdrugs.com Administering this compound with a standard breakfast has been shown to reduce its mean peak plasma concentrations by 48% compared to administration in a fasting state. drugs.com This reduced absorption in the presence of food can diminish the drug's effectiveness. drugs.com Therefore, this compound should be administered on an empty stomach, typically one hour before or two hours after meals, and at least one hour apart from other drugs, food, or milk to maximize absorption and reduce inactivation by metal binding in the gastrointestinal tract. aap.orgmedscape.comdrugs.comdrugs.compatsnap.comwebmd.com
Interactions Leading to Altered Efficacy or Increased Toxicity of this compound
This compound's interaction with certain medications can lead to changes in its therapeutic efficacy or increase the risk of adverse effects.
Concomitant use of this compound with other immunosuppressants, such as cyclosporine, azathioprine (B366305), and cyclophosphamide, requires careful consideration due to the potential for increased adverse effects. drugbank.comnih.govwebmd.comrxlist.comtrianglepwh.com this compound itself possesses immunosuppressive properties, inhibiting macrophages and decreasing T-cell activity. drugbank.com
Cyclosporine: this compound may increase the immunosuppressive activities of cyclosporine. drugbank.com
Azathioprine and Cyclophosphamide: These drugs, along with other cytotoxic agents, are associated with an increased risk of adverse effects when combined with this compound. webmd.comtrianglepwh.comdrugbank.com Cyclophosphamide, a potent immunosuppressive agent, is typically reserved for severe cases of refractory rheumatoid arthritis due to its serious toxicities, including bone marrow suppression. hopkinsarthritis.org While this compound has been shown to prevent cyclophosphamide-induced cystitis in animal studies, it did not prevent the leucopenia caused by cyclophosphamide, suggesting a complex interaction profile. nih.gov Concomitant use with drugs that decrease bone marrow function, like azathioprine and cancer chemotherapy, can increase the risk of serious hematologic reactions. webmd.com
This compound is a chelating agent that binds to heavy metals. drugbank.commims.comnih.gov When used concomitantly with other chelating agents, such as zinc salts or trientine, for conditions like Wilson's disease, competitive chelation can occur. drugs.com
Trientine: Trientine is another copper-chelating agent. The interaction between this compound and trientine involves a competition for copper chelation, which could affect their individual effectiveness in managing copper overload. drugs.com
Concurrent use of this compound with antimalarial drugs, such as chloroquine (B1663885), is generally discouraged due to an increased risk of muscle-related side effects. ebsco.comwebmd.comrxlist.comtrianglepwh.com Chloroquine itself can cause myopathy, rhabdomyolysis, and myoglobinuria. drugbank.com Combining this compound with chloroquine may increase the risk or severity of these muscle-related issues, including myopathy, rhabdomyolysis, and myoglobinuria. drugbank.com Other neuromuscular effects reported with chloroquine include neuromyopathy, myalgia, and fatigue. dermnetnz.org
Table 2: Interactions Leading to Altered Efficacy or Increased Toxicity
| Interacting Drug Class/Agent | Effect on this compound/Patient | Mechanism/Clinical Implication |
| Immunosuppressants | ||
| Cyclosporine | Increased immunosuppressive activities of Cyclosporine | This compound may enhance Cyclosporine's effects drugbank.com |
| Azathioprine | Increased risk of adverse effects | Potential for serious hematologic reactions webmd.comtrianglepwh.com |
| Cyclophosphamide | Increased risk of adverse effects | Potential for serious adverse effects, including myelosuppression; complex interaction with cystitis prevention drugbank.comdrugbank.comhopkinsarthritis.orgnih.gov |
| Other Chelating Agents | ||
| Zinc Salts | Competitive chelation; altered copper excretion | May reduce efficacy of one or both agents; zinc alone reduces copper by blocking absorption drugs.com |
| Trientine | Competitive chelation; altered copper excretion | Competition for copper binding, potentially affecting efficacy drugs.com |
| Antimalarials | ||
| Chloroquine | Increased risk of muscle-related side effects | Increased risk of myopathy, rhabdomyolysis, and myoglobinuria drugbank.comebsco.comwebmd.com |
Cross-Reactivity of Adverse Reactions with Gold Salts
The co-administration of this compound with gold salts is generally contraindicated due to a heightened risk of serious adverse reactions, particularly affecting hematologic and renal systems. medscape.comdrugs.com Patients with a history of toxic reactions to gold salt therapy may exhibit an increased susceptibility to severe adverse reactions when subsequently treated with this compound, though the nature of these reactions may not always be identical. medscape.comdrugs.com
Research indicates a clear correlation between prior gold toxicity and the incidence of this compound-induced side effects. In a study involving 155 patients with rheumatoid arthritis, 18 out of 27 individuals with a history of gold toxicity experienced adverse reactions to D-penicillamine, in contrast to 45 out of 125 patients who had not received gold therapy. nih.gov Notably, all patients who commenced D-penicillamine treatment within six months of an adverse reaction to gold subsequently developed side effects from D-penicillamine. nih.gov A significantly shorter interval between treatments (p < 0.01) was observed in patients who developed similar adverse reactions to both D-penicillamine and gold, compared to those who experienced differing reactions or no reaction to D-penicillamine after gold treatment. nih.gov
Table 1: Incidence of Adverse Reactions to D-Penicillamine Based on Gold Therapy History
| Patient Group | Total Patients | Patients with D-Penicillamine Adverse Reactions | Percentage |
| Only D-Penicillamine | 125 | 45 | 36% |
| History of Gold Toxicity | 27 | 18 | 66.7% |
This table is designed for interactive display, allowing users to sort or filter data.
Specific Drug Combinations and Increased Myopathy, Rhabdomyolysis, and Myoglobinuria (e.g., Amiodarone (B1667116), Amphotericin B, Statins)
This compound, when combined with certain other medications, can significantly increase the risk or severity of muscle-related adverse effects, including myopathy, rhabdomyolysis, and myoglobinuria. drugbank.com Myopathy refers to a disease of the muscle tissue, while rhabdomyolysis is a more severe condition involving the breakdown of muscle fibers, leading to the release of muscle cell contents into the bloodstream. musculoskeletalkey.comnih.govnih.gov Myoglobinuria is the presence of myoglobin (B1173299) (a protein released from damaged muscle) in the urine, often resulting in dark-colored urine and potentially leading to acute renal failure. musculoskeletalkey.comnih.govnih.gov
Amiodarone: The risk of myopathy, rhabdomyolysis, and myoglobinuria can be elevated when this compound is co-administered with Amiodarone. drugbank.comdrugbank.com Amiodarone, an antiarrhythmic drug, is known to cause myopathy and neuromyopathy, characterized by proximal and distal weakness. unboundmedicine.comnih.gov Its myotoxic effects can be exacerbated in patients who also develop amiodarone-induced hypothyroidism or have renal insufficiency. nih.gov
Amphotericin B: Concomitant use of this compound and Amphotericin B also increases the risk or severity of myopathy, rhabdomyolysis, and myoglobinuria. drugbank.comdrugbank.com Amphotericin B can contribute to muscle injury, partly through mechanisms such as inducing hypokalemic myopathy. nih.govneurosurgeryresident.net
Statins: Statins, a class of lipid-lowering agents, are well-known for their potential to induce myopathies, ranging from muscle pain and weakness to severe rhabdomyolysis and myoglobinuria. musculoskeletalkey.comnih.govnih.govunboundmedicine.comresearchgate.netaapmr.org The risk or severity of these muscle-related adverse events can be increased when this compound is combined with statins, such as Atorvastatin. drugbank.com Furthermore, the concurrent use of amiodarone and statins is also known to increase the risk of statin-induced myopathy. nih.gov
This compound itself has been identified as a potential cause of inflammatory myopathy or autoimmune myopathy. unboundmedicine.comnih.govaapmr.org This suggests that its interaction with other myotoxic drugs could compound the risk of muscle damage.
Table 2: Drug Combinations Increasing Risk of Myopathy, Rhabdomyolysis, and Myoglobinuria with this compound
| Co-administered Drug | Potential Adverse Muscular Effects (when combined with this compound) |
| Amiodarone | Increased risk/severity of myopathy, rhabdomyolysis, myoglobinuria. drugbank.comdrugbank.com |
| Amphotericin B | Increased risk/severity of myopathy, rhabdomyolysis, myoglobinuria. drugbank.comdrugbank.com |
| Statins (e.g., Atorvastatin) | Increased risk/severity of myopathy, rhabdomyolysis, myoglobinuria. drugbank.com |
This table is designed for interactive display, allowing users to sort or filter data.
Nutritional Considerations and Supplementation Research
This compound therapy can significantly impact a patient's nutritional status, primarily through its effects on specific vitamins and minerals. Understanding these interactions is crucial for maintaining patient health and optimizing therapeutic outcomes.
Vitamin B6 (Pyridoxine) Depletion and Supplementation Rationale
This compound is known to exert an antipyridoxine effect, meaning it can interfere with the metabolism and availability of Vitamin B6 (Pyridoxine). nih.govcloudfront.netamegroups.org This interference can lead to increased urinary excretion of Vitamin B6, reduced activity of its coenzyme forms, and an elevated risk of developing Vitamin B6 deficiency. medscape.compeacehealth.orgkaiserpermanente.org
The mechanism behind this depletion involves this compound's ability to form a thiazolidine (B150603) compound with pyridoxal (B1214274) 5-phosphate (PLP), which is the active coenzyme form of Vitamin B6. cloudfront.net This chemical interaction effectively inactivates PLP, thereby impairing its crucial role in over 100 enzymatic reactions, including those involved in amino acid metabolism and neurotransmitter synthesis. nih.govmedscape.com A consequence of this metabolic interference is an increased urinary excretion of intermediary metabolites of tryptophan, such as xanthurenic acid and kynurenine, which are indicators of pyridoxine (B80251) deficiency or metabolic blockade. cloudfront.net
Given this established antipyridoxine effect, supplementation with pyridoxine is often recommended for patients undergoing this compound therapy. medscape.comamegroups.orgpeacehealth.orgkaiserpermanente.orgmedscape.com Recommended daily supplementation amounts typically range from 5–20 mg, though some researchers have suggested up to 50 mg per day might be necessary. peacehealth.orgkaiserpermanente.org Specifically, patients with Wilson's disease or cystinuria are often advised to take 25 mg/day of pyridoxine, as this compound increases their requirement for this vitamin. medscape.comdrugs.com Similarly, rheumatoid arthritis patients with compromised nutritional status may also benefit from daily pyridoxine supplementation. medscape.com
However, recent research has provided a more nuanced perspective on the necessity of routine Vitamin B6 supplementation. A study evaluating Vitamin B6 levels in Wilson's disease patients on long-term D-penicillamine treatment, both with and without supplementation, found that the median pyridoxal phosphate (B84403) (PLP) level was significantly higher in the supplemented group (137.2 nmol/L) compared to the non-supplemented group (64.9 nmol/L) (p<0.01). nih.govresearchgate.net Despite this difference, no patient in the non-supplemented group exhibited a PLP level below 35 nmol/L, suggesting that long-term stable Wilson's disease patients on D-penicillamine might not always require routine Vitamin B6 supplementation, particularly if their dietary intake is adequate. nih.govresearchgate.net The European Society for Paediatric Gastroenterology, Hepatology and Nutrition (ESPGHAN) also notes a low level of evidence for pyridoxine deficiency associated with D-penicillamine treatment, suggesting that a regular diet often provides sufficient Vitamin B6. nih.gov
Table 3: Pyridoxal 5-Phosphate (PLP) Levels in Wilson's Disease Patients on D-Penicillamine
| Supplementation Status | Number of Patients | Median PLP Level (nmol/L) |
| With Supplementation | 15 | 137.2 |
| Without Supplementation | 22 | 64.9 |
This table is designed for interactive display, allowing users to sort or filter data.
Sodium Depletion Research
This compound therapy has been associated with sodium depletion. peacehealth.orgkaiserpermanente.org However, the frequency and clinical significance of this association remain largely unclear. peacehealth.orgkaiserpermanente.org Current scientific evidence supporting this interaction is described as preliminary, weak, fragmentary, and/or contradictory. peacehealth.orgkaiserpermanente.org Further detailed research is needed to fully understand the extent and implications of this compound's effect on sodium levels in patients.
Analytical Methodologies for Penicillamine Research
Quantification in Biological Matrices (Plasma, Whole Blood, Urine)
The accurate quantification of penicillamine in biological matrices such as plasma, whole blood, and urine is crucial for pharmacokinetic studies and therapeutic drug monitoring. Various analytical methodologies have been developed to measure this compound concentrations in these complex samples, each with its own advantages in terms of sensitivity, selectivity, and throughput.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a sensitive and selective method for the determination of this compound in biological fluids. nih.gov This technique leverages the electrochemical activity of the sulfhydryl group in the this compound molecule. The separation is commonly achieved using a reversed-phase C18 column with a mobile phase consisting of an acid phosphate (B84403) buffer and methanol. nih.gov
For detection, an amperometric detector is typically used, where a potential is applied to a working electrode. This compound is oxidized at the electrode surface, generating a current that is proportional to its concentration. nih.gov Potentials of +0.1 V and +0.95 V versus an Ag/AgCl reference electrode have been reported to provide satisfactory sensitivity. nih.govnih.gov This method is selective for sulfhydryl compounds and can separate this compound from other endogenous thiols. nih.gov The limit of detection for this compound in biological samples using this method is approximately 10⁻⁷ M. nih.gov
A study detailing the use of HPLC-ECD for D-penicillamine in skin specimens reported high extraction yield (>91.0%) and satisfactory precision (RSD<6.8%). nih.gov
Table 1: HPLC-ECD Method Parameters for this compound Quantification
| Parameter | Value | Reference |
| Column | C18 | nih.gov |
| Mobile Phase | Acid phosphate buffer and methanol | nih.gov |
| Detector | Amperometric | nih.gov |
| Working Electrode Potential | +0.95 V vs. Ag/AgCl | nih.gov |
| Extraction Yield (Skin) | >91.0% | nih.gov |
| Precision (RSD) | <6.8% | nih.gov |
Fluorimetry and Spectrophotometry-Based Methods
Fluorimetric and spectrophotometric methods offer alternative approaches for this compound quantification, often involving a derivatization step to produce a chromophoric or fluorophoric product.
Fluorimetric Methods: These methods are known for their high sensitivity. One approach involves the reaction of this compound with fluorescamine (B152294) in a borate (B1201080) buffer at pH 9.3, forming a highly fluorescent derivative. nih.govelsevierpure.com The resulting product is monitored at an emission wavelength of 495 nm with an excitation wavelength of 355 nm. nih.govelsevierpure.com The inclusion of methyl-beta-cyclodextrin has been shown to enhance the fluorescence intensity. nih.gov This method has a linear dynamic range of 5-80 ppm and has been successfully applied to pharmaceutical formulations with recoveries ranging from 101.0-103.1%. nih.gov Another fluorimetric method uses 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) as a derivatizing agent, with excitation and emission wavelengths at 465 and 530 nm, respectively. researchgate.net For the determination of D-penicillamine in serum, a method using 5-dimethylaminonaphthaline-1-sulfonylaziridine for derivatization has been reported, with a detection limit in the pmol range. nih.gov
Spectrophotometric Methods: These methods are generally simpler and more accessible. One method is based on the reaction of this compound with ruthenium(III), forming an orange-colored complex with a maximum absorbance at 545 nm. orientjchem.org This method follows Beer's law in the range of 0.099 to 1.399 ppm. orientjchem.org Another approach uses an Fe(III)-Tiron system, where this compound reduces Fe(III) to Fe(II), and the change in absorbance of the Fe(III)-Tiron complex is measured at 660 nm. atlantis-press.com Ligand exchange reactions have also been employed, such as the attenuation of the absorbance of a silver(I)-bromopyrogallol red-phenanthroline complex or a copper(II)-oxine chelate. nih.govnih.gov For the latter, this compound can be determined in the concentration range of 30-100 μg/mL. nih.gov
Table 2: Spectrophotometric and Fluorimetric Method Parameters
| Method | Reagent | Wavelength (nm) | Linear Range | Reference |
| Fluorimetry | Fluorescamine | Ex: 355, Em: 495 | 5-80 ppm | nih.govelsevierpure.com |
| Fluorimetry | NBD-F | Ex: 465, Em: 530 | 0.6–3 µg/mL | researchgate.net |
| Spectrophotometry | Ruthenium(III) | Abs: 545 | 0.099-1.399 ppm | orientjchem.org |
| Spectrophotometry | Fe(III)-Tiron | Abs: 660 | 0.008-0.048 mg/mL | atlantis-press.com |
| Spectrophotometry | Copper(II)-oxine | - | 30-100 µg/mL | nih.gov |
Capillary Electrophoresis
Capillary electrophoresis (CE) provides a high-efficiency separation technique for the analysis of this compound. In capillary zone electrophoresis (CZE), underivatized this compound and its disulfide can be quantified using a 50 mM phosphate running buffer at pH 2.5 with detection at 200 nm. nih.gov For enhanced sensitivity, a thiol-specific reagent, 1,1-[ethenylidenebis(sulfonyl)]bis-benzene, can be used, achieving a limit of detection of 1.5 µM for D-penicillamine. nih.gov
A CE system with light-emitting diode (LED) induced fluorescence detection has been developed for determining this compound in commercial tablets and human plasma. researchgate.net Optimal separation was achieved with a 10 mM borate buffer at pH 9.1. researchgate.net This method demonstrated a linear dynamic range from 3.2 x 10⁻⁷ to 4.8 x 10⁻⁵ mol L⁻¹ with good repeatability (R.S.D.=2.46%). researchgate.net Recoveries were in the range of 96.26-102.68% for tablets and 91.10-99.35% for human plasma. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a highly sensitive and specific method for the quantification of this compound. This technique is particularly useful for pharmacokinetic studies. An LC/MS/MS method has been developed to measure plasma levels of D-penicillamine, which was found to exist in both monomeric and dimeric forms. nih.gov The analytical approach involved the individual determination of both the this compound monomer and its dimer, with the total concentration calculated by summing the two quantities. nih.gov This method has been applied to determine pharmacokinetic parameters in dogs. nih.govresearchgate.net
Methodological Considerations for Sample Stability and Preparation
This compound is unstable in biological matrices like plasma and whole blood, primarily due to oxidation and the formation of disulfide bonds with proteins. umich.edunih.gov This instability necessitates immediate sample processing to ensure accurate quantification of the reduced form of the drug. umich.edu
Sample Preparation: A critical step in the analysis of this compound is the immediate deproteinization of plasma or whole blood samples upon collection. umich.edu This is typically achieved by adding an acid such as metaphosphoric acid or trichloroacetic acid. umich.edu This process not only precipitates proteins but also lowers the pH, which helps to stabilize the this compound. umich.edu For whole blood, a hemolysis step is often required to release any drug that has been taken up by erythrocytes. chromatographytoday.com This can be followed by protein precipitation with an organic solvent like acetonitrile (B52724) or methanol, or a combination of zinc sulfate (B86663) and an organic solvent. chromatographytoday.comwindows.net
Stability: Studies have shown a rapid loss of this compound in untreated plasma and whole blood. umich.edunih.gov The rate of loss is influenced by factors such as albumin concentration and temperature. umich.edunih.gov However, once deproteinized, the this compound in the resulting supernatant is stable for several days when stored under appropriate conditions (e.g., refrigeration). umich.edu The recovery of this compound from whole blood after deproteinization has been reported to be in the range of 85.7% to 93.7%. umich.edu
Stereoselective Analytical Approaches for D- and L-Penicillamine
The D-enantiomer of this compound is used therapeutically, while the L-enantiomer is associated with higher toxicity. Therefore, stereoselective analytical methods are essential to determine the enantiomeric purity of pharmaceutical formulations and to study the stereospecific disposition of the drug.
Capillary Electrophoresis: Capillary electrophoresis is a powerful technique for chiral separations. The enantioseparation of D- and L-penicillamine can be achieved by introducing a chiral selector into the running buffer. nih.gov Beta-cyclodextrin (β-CD) is a commonly used chiral selector for this purpose. nih.govmdpi.comnih.gov The addition of (+)-camphor-10-sulfonic acid as a chiral ion-pairing reagent has been shown to be essential for achieving baseline separation. nih.gov A CZE method using β-CD as a chiral selector was validated at pH 4.5, 7.4, and 9.7, with limits of detection of 2.58 µg/mL in acidic and neutral buffers and 1.41 µg/mL in basic buffers. mdpi.com This method could quantify the L-penicillamine impurity down to 0.2% at pH 4.5. mdpi.com
High-Performance Liquid Chromatography: HPLC methods can also be adapted for chiral separations. One approach involves derivatization with a chiral reagent, such as Marfey's reagent, followed by separation on a reversed-phase C18 column. researchgate.net Another method utilizes a chiral selector in the mobile phase. A copper(II)-L-proline complex has been used as a chiral selector for the separation of this compound stereoisomers on an achiral C18 column after derivatization with ninhydrin. nih.gov This method was able to detect L-penicillamine in D-penicillamine samples at levels below 0.1%. nih.gov
Table 3: Stereoselective Method Parameters for D- and L-Penicillamine
| Technique | Chiral Selector/Reagent | Key Parameters | Application | Reference |
| Capillary Electrophoresis | Beta-cyclodextrin | Phosphate buffer (pH 2.5), (+)-camphor-10-sulfonic acid | Enantiomeric purity | nih.gov |
| Capillary Electrophoresis | Beta-cyclodextrin | Validated at pH 4.5, 7.4, 9.7 | Quantification of L-isomer impurity | mdpi.com |
| HPLC | Marfey's reagent (derivatization) | C18 column, gradient elution | Enantiomeric purity | researchgate.net |
| HPLC | Copper(II)-L-proline complex (mobile phase additive) | C18 column, isocratic elution | Detection of L-isomer impurity | nih.gov |
Emerging Research Directions and Future Perspectives on Penicillamine
Further Elucidation of Remaining Unknown Mechanisms of Action (e.g., in Rheumatoid Arthritis)
One area of focus is its immunomodulating effects. nih.gov Studies suggest that penicillamine may act as an immunomodulating agent, with its effects—either enhancement or depression of immune responses—being dependent on the dose and the level of antigenic stimulus. nih.gov For instance, at certain concentrations, it can slightly enhance concanavalin A-induced blastogenesis of spleen cells, while at higher concentrations, it becomes inhibitory. nih.gov
Another avenue of investigation involves its interaction with macrophages. There is evidence that this compound binds to aldehydes on the surface of macrophages, leading to their activation. wjgnet.comnih.govacs.org This activation could, in some individuals, trigger an autoimmune syndrome. wjgnet.comnih.govacs.org This hypothesis is supported by findings that other drugs known to cause lupus-like syndromes, such as hydralazine and isoniazid, also bind to aldehyde groups and activate macrophages. nih.govacs.org Furthermore, research suggests the involvement of Th17 cells in the pathogenesis of this compound-induced autoimmunity. wjgnet.comgoogle.com
The drug's effects on inflammatory and immune reactions are complex and sometimes paradoxical. nih.gov While it can be weakly suppressive of cellular responses to mitogens, it has a more pronounced effect on macrophage-dependent mixed leukocyte responses. nih.gov Under specific conditions, it has been shown to inhibit the generation of oxygen radicals by monocyte/macrophages. nih.gov The fall in IgM rheumatoid factors during treatment is not considered sufficient to explain its effectiveness in rheumatoid arthritis, pointing to a more complex mechanism of action that is still being elucidated. nih.gov In vitro studies have shown that in the presence of copper ions, this compound inhibits lymphoblastic transformation and decreases the production of immunoglobulins by stimulated lymphocytes, an effect mediated by the production of hydrogen peroxide. nih.gov
| Research Finding | Implication for Mechanism of Action |
| Selectively depresses T-cell activity but not B-cell activity. droracle.aidrugbank.com | Suggests a targeted effect on a specific arm of the immune system, differing from broader immunosuppressants. |
| Binds to aldehydes on macrophage surfaces, leading to their activation. wjgnet.comnih.govacs.org | Provides a potential explanation for both its therapeutic effects and its propensity to induce autoimmune reactions. |
| Modulates immune response in a dose-dependent manner. nih.gov | Indicates that its effects are not simply inhibitory but can be stimulatory under certain conditions. |
| Inhibits oxygen radical generation by monocyte/macrophages. nih.gov | Points to an anti-inflammatory role through the modulation of oxidative stress pathways. |
| In the presence of copper, inhibits lymphocyte function via hydrogen peroxide production. nih.gov | Highlights the importance of the local microenvironment and the drug's interaction with metal ions in its activity. |
Strategies for Mitigating Adverse Effects and Improving Therapeutic Tolerability
The clinical utility of this compound is often limited by its adverse effects. wikipedia.org Research is ongoing to develop strategies to improve its tolerability. One approach involves a better understanding of the risk factors associated with these adverse events. For instance, patients who have had adverse reactions to gold are significantly more likely to experience side effects from this compound. mdpi.com
Monitoring for and managing common side effects is a key strategy. Bone marrow suppression, loss of taste, anorexia, vomiting, and diarrhea are among the most frequent adverse reactions, occurring in approximately 20-30% of patients. wikipedia.org Routine monitoring of blood counts and urinalysis for proteinuria and hematuria is crucial. mdpi.com Early detection of allergic reactions, which can occur in about a third of patients, is also important. nih.gov
Nutritional supplementation may play a role in mitigating certain side effects. For example, daily supplementation with pyridoxine (B80251) (vitamin B6) is often recommended during long-term treatment. mdpi.com
Development of Novel this compound Derivatives and Analogs
To address the limitations of this compound, researchers are exploring the development of novel derivatives and analogs. The goal is to create compounds with improved efficacy, better safety profiles, and potentially new therapeutic applications.
One area of research focuses on synthesizing new penicillin derivatives by condensing 6-amino penicillanic acid (6-APA) with other molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), to create novel antimicrobial agents. nih.gov These new compounds are then tested for their ability to bind to targets like penicillin-binding proteins. nih.gov Such studies have identified derivatives with significant antibacterial potential, highlighting the importance of the side chain functionalities in addition to the central penam nucleus. nih.govresearchgate.net
Another approach involves the development of more specific chelating agents. For example, TDMQ20 is a novel Cu(II) chelator being investigated as a potential treatment for Wilson's disease. mdpi.com In preclinical models, TDMQ20 has shown to be effective at lower doses than this compound and with lower toxicity, suggesting it could be a promising alternative. mdpi.com
| Derivative/Analog Approach | Rationale | Potential Advantage |
| Condensation with NSAIDs | To create hybrid molecules with both antimicrobial and anti-inflammatory properties. | Broader spectrum of activity and potentially synergistic effects. |
| Development of specific Cu(II) chelators (e.g., TDMQ20) | To improve the specificity of metal chelation and reduce off-target effects. | Increased efficacy at lower doses and improved safety profile for conditions like Wilson's disease. |
Repurposing and Exploration in New Therapeutic Areas
Drug repurposing, the process of finding new uses for existing drugs, is a promising strategy for expanding the therapeutic applications of this compound and its derivatives. nih.govnih.govuthscsa.edu This approach is attractive because it leverages the known safety and pharmacokinetic profiles of approved drugs, potentially accelerating the development process. nih.gov
This compound's known properties, such as its anti-inflammatory, immunomodulatory, and antifibrotic capacities, make it a candidate for repurposing in various diseases. mdpi.com For example, its antiangiogenic properties, stemming from its ability to inhibit copper-dependent growth factors, suggest potential applications in cancer therapy. mdpi.com Its antioxidant and anti-aldehyde qualities have also led to investigations into its protective effects against cigarette smoke-induced damage and its potential role in Alzheimer's disease. mdpi.com
The exploration of this compound in new therapeutic areas is often guided by a deeper understanding of its mechanisms of action. As research continues to uncover the molecular pathways influenced by this compound, new opportunities for its use in diseases with similar underlying pathologies may emerge.
Pharmacogenomic and Personalized Medicine Approaches to this compound Therapy
The future of this compound therapy is likely to be shaped by pharmacogenomics and personalized medicine. nih.govnih.govcriteriuminc.com These approaches aim to tailor treatment to an individual's genetic makeup, thereby maximizing efficacy and minimizing the risk of adverse reactions. nih.govnih.gov
Genetic variability can influence how a person responds to a drug, including their susceptibility to side effects. nih.gov For this compound, identifying genetic markers associated with adverse reactions could allow clinicians to predict which patients are at higher risk and select alternative therapies. nih.gov For example, it has been suggested that patients who are poor sulfoxidizers may have an increased rate of immunologically mediated toxicity from this compound. mdpi.com
Personalized medicine also involves considering a patient's broader biological profile, including their proteome and metabolome, to guide treatment decisions. nih.gov By integrating this information, healthcare providers can move away from a "one-size-fits-all" approach and develop more precise and effective treatment strategies for each patient. nih.govmayocliniclabs.com
Advanced Research on Drug-Induced Autoimmunity and Idiosyncratic Reactions
A significant area of ongoing research is the investigation of this compound-induced autoimmunity and other idiosyncratic drug reactions. nih.gov These reactions are unpredictable and appear to be immune-mediated. google.com Animal models, such as this compound-induced autoimmunity in Brown Norway rats, are crucial tools for studying the mechanisms behind these reactions. nih.govacs.orgacs.org
Research in this area has focused on the interaction between this compound and the immune system. The hypothesis that this compound activates macrophages by binding to surface aldehydes is a key focus of these investigations. nih.govacs.orgacs.orggoogle.com Studies are also exploring the role of specific immune cells and cytokines, such as Th17 cells and IL-17, in the development of drug-induced autoimmune syndromes. wjgnet.comgoogle.com
A deeper understanding of the molecular and cellular events that lead to these idiosyncratic reactions is essential for developing strategies to prevent and manage them. This research may also provide insights into the mechanisms of other drug-induced autoimmune diseases. google.com
Q & A
Basic Research Questions
Q. How can researchers verify the purity and identity of penicillamine in synthesized compounds?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy at 90 MHz or higher is a standard technique for identifying this compound and confirming its enantiomeric purity. For example, proton NMR peaks at δ 1.2–1.4 (methyl groups) and δ 3.8 (thiol group) are characteristic . High-Performance Liquid Chromatography (HPLC) with UV detection at 210 nm can quantify purity, with recovery rates averaging 100.1% in controlled assays .
Q. What experimental protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : this compound requires strict safety protocols due to its skin/eye irritancy (GHS07 classification). Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers. Toxicity studies should follow NIH preclinical guidelines, including detailed documentation of dose-response relationships and adverse event tracking (e.g., respiratory irritation in murine models) .
Q. How should researchers design assays to quantify this compound in pharmaceutical formulations?
- Methodological Answer : Use validated NMR or colorimetric methods (e.g., Ellman’s assay for thiol quantification). For capsules, replicate analyses (n ≥ 3) at 90–110% of declared concentrations (225–275 mg/capsule) ensure accuracy. Cross-validate results with mass spectrometry to resolve discrepancies .
Advanced Research Questions
Q. What molecular challenges arise when incorporating this compound into peptide constructs, such as disulfide bond formation?
- Methodological Answer : this compound’s steric hindrance and thiol reactivity complicate cyclization. Use molecular dynamics simulations to predict disulfide bond stability and optimize reaction conditions (e.g., pH 7.4, 25°C). Compare cyclization yields with cysteine-containing analogues and validate via circular dichroism (CD) spectroscopy .
Q. How can researchers resolve contradictions in clinical trial data comparing this compound and trientine for Wilson’s disease?
- Methodological Answer : Apply meta-analysis frameworks (e.g., PRISMA) to aggregate longitudinal data. For example, in a 13.3-year cohort study, this compound showed higher neurological stabilization (69.2% vs. 33.3%) but greater discontinuation rates due to adverse events (28.8% vs. 7.1%). Use Cox proportional hazards models to adjust for confounders like second-line therapy biases .
Q. What computational tools are effective for modeling this compound’s metal-chelating interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict binding affinities for copper or mercury ions. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH). Compare with X-ray crystallography data for structural validation .
Q. How should researchers address variability in preclinical toxicity profiles of this compound across species?
- Methodological Answer : Conduct interspecies pharmacokinetic studies using LC-MS/MS to track metabolite profiles. For example, murine models may overexpress hepatic transporters (e.g., MRP2), altering biliary excretion. Use ANOVA with post-hoc Tukey tests to identify species-specific toxicity thresholds .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing dose-dependent efficacy in this compound studies?
- Methodological Answer : Non-linear regression (e.g., Hill equation) models dose-response curves. For binary outcomes (e.g., adverse event rates), use logistic regression with covariates like age and baseline liver function. Report 95% confidence intervals and p-values adjusted for multiple comparisons .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
